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molecular formula C11H9ClO3 B8615273 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid CAS No. 655223-09-9

2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid

Cat. No. B8615273
M. Wt: 224.64 g/mol
InChI Key: UODLIGAEPGYRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129560B2

Procedure details

A mixture of potassium hydroxide (23.4 g, assay 90%) in propargyl alcohol (70 ml) is added to 4-chloro-benzaldehyde (7.2 g) and chloroform (13.4 g) in propargyl alcohol (10 ml) over 5 hours at 50° C. The reaction mixture is stirred at 50° C. for additional 3 hours. After cooling to room temperature water (150 ml) is added. The resulting mixture is extracted with tert butyl methyl ether (150 ml). The organic phase is again extracted with 4M potassium hydroxide (50 ml). The aqueous alkaline extracts are combined and made acidic (pH<3) by addition of concentrated hydrochloric acid. The aqueous phase is extracted with tert butyl methyl ether (2×150 ml). The organic phases are combined, extracted with water (1×100 ml), dried (magnesium sulfate) and evaporated. (4-Chloro-phenyl)-prop-2-ynyloxy-acetic acid (7.7 g) is obtained as oil, which solidifies on standing.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[Cl:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1.[CH:12](Cl)(Cl)Cl.[OH2:16].[CH2:17](O)[C:18]#[CH:19]>>[Cl:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]([O:9][CH2:17][C:18]#[CH:19])[C:12]([OH:16])=[O:1])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
70 mL
Type
reactant
Smiles
C(C#C)O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
13.4 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C#C)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° C. for additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with tert butyl methyl ether (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic phase is again extracted with 4M potassium hydroxide (50 ml)
ADDITION
Type
ADDITION
Details
by addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with tert butyl methyl ether (2×150 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with water (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)O)OCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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